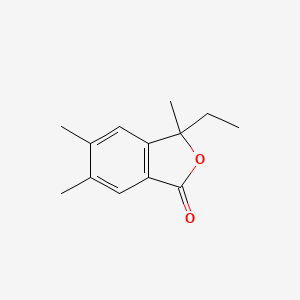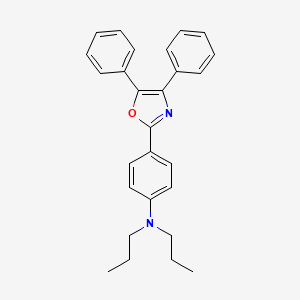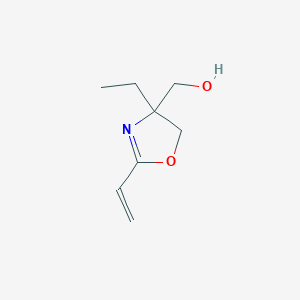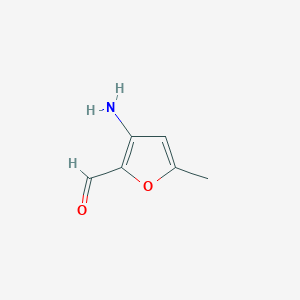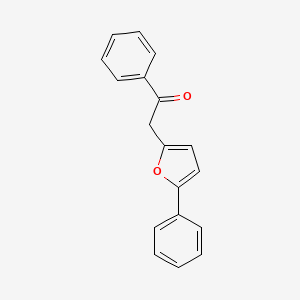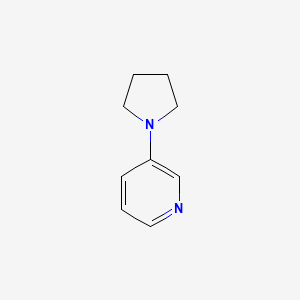
3-Pyrrolidin-1-YL-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidin-1-YL-pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-1-YL-pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction conditions often require the use of palladium on carbon as a catalyst and methanol as a solvent. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the process is optimized to use more readily available and cost-effective catalysts. The reaction is scaled up using larger reactors and continuous flow systems to maintain efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-1-YL-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Pyrrolidin-1-YL-pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-YL-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the pyridine moiety.
Pyridine: The parent compound without the pyrrolidine substitution.
Pyrrolidin-2-one: A related compound with a lactam structure.
Uniqueness: 3-Pyrrolidin-1-YL-pyridine is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications .
Properties
CAS No. |
69698-09-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h3-5,8H,1-2,6-7H2 |
InChI Key |
OAIVFOKDDZHMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




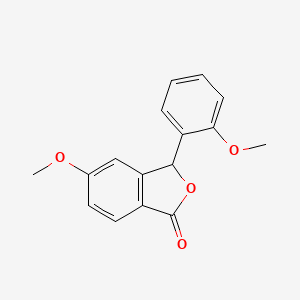
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)

